Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide
Overview
Description
Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide: is a complex organic compound characterized by its unique spiro structure, which includes a benzoxathiole ring fused to a xanthene ring[_{{{CITATION{{{_1{Cas 77545-45-0,3',6'-dichlorospiro benzo [c] [1,2]oxathiole-3,9 ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide typically involves multi-step organic reactions[_{{{CITATION{{{1{Cas 77545-45-0,3',6'-dichlorospiro [benzo [c] [1,2]oxathiole-3,9 ...](https://www.lookchem.com/casno77545-45-0.html). One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of strong oxidizing agents to achieve the desired spiro structure[{{{CITATION{{{1{Cas 77545-45-0,3',6'-dichlorospiro benzo [c] [1,2]oxathiole-3,9 ...[{{{CITATION{{{_2{3',6'-dichlorospiro[benzo[c][1,2]oxathiole-3,9'-xanthene] 1,1-dioxide ...](https://www.guidechem.com/dictionary/es/77545-45-0.html).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{Cas 77545-45-0,3',6'-dichlorospiro benzo [c] [1,2]oxathiole-3,9 .... The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.
Scientific Research Applications
Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic properties and potential use in drug development.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide: can be compared to other similar compounds, such as:
Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-: : This compound lacks the dioxide group, resulting in different chemical properties and reactivity.
This compound, 2,2,6,6-tetramethyl-: : This compound has additional methyl groups, which can affect its stability and reactivity.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
3',6'-dichlorospiro[2,1λ6-benzoxathiole-3,9'-xanthene] 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2O4S/c20-11-5-7-13-16(9-11)24-17-10-12(21)6-8-14(17)19(13)15-3-1-2-4-18(15)26(22,23)25-19/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLICSQMYYZYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=C(C=C(C=C4)Cl)OC5=C3C=CC(=C5)Cl)OS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.